Acefylline Piperazine
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Description
Acefylline Piperazine is a stimulant drug of the xanthine chemical class . It acts as an adenosine receptor antagonist . It is a theophylline derivative with a direct bronchodilator action . It has advantages over theophylline in being far less toxic and producing minimal gastric irritation .
Molecular Structure Analysis
The molecular formula of this compound is C22H30N10O8 . The molecular weight is 562.536 Da . The IUPAC Standard InChI is InChI=1S/C9H10N4O4/c1-11-7-6 (8 (16)12 (2)9 (11)17)13 (4-10-7)3-5 (14)15/h4H,3H2,1-2H3, (H,14,15) .Chemical Reactions Analysis
This compound is a part of a wide variety of N-functionalized piperazines that serve as skeletons in pesticides, pharmaceuticals such as analgesics and other drugs, scaffolds in medicinal chemistry, intermediates in organic reactions, ligands for complexation purposes, for peptide syntheses and modifications as well as building blocks in material sciences .Physical and Chemical Properties Analysis
This compound’s physicochemical interactions were examined in aqueous and aqueous polymer systems . The study was carried out within the concentration ranges from 2.0×10-2 to 10.0 ×10-2 mol/dm3 at different temperatures (293.15 to 318.15 K with the difference of 5 K) .Safety and Hazards
When handling Acefylline Piperazine, it is advised to avoid dust formation, breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Properties
CAS No. |
18428-63-2 |
---|---|
Molecular Formula |
C100H150N46O32 |
Molecular Weight |
2508.59 |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |
InChI |
InChI=1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2 |
InChI Key |
IUKJNIOSXCPLLP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1 |
Synonyms |
Acetylline Piperazine |
Origin of Product |
United States |
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